molecular formula C19H19ClN4O2S B284539 N-(4-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

N-(4-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

Cat. No.: B284539
M. Wt: 402.9 g/mol
InChI Key: XQNVKKJZXNAWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide, also known as CMT-3, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CMT-3 belongs to the class of benzothiophene-based compounds and has been found to exhibit anti-inflammatory, anti-cancer, and anti-osteoclastic activities.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is not fully understood, but studies have suggested that it may act through several pathways. One proposed mechanism is the inhibition of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has been found to inhibit the activation of NF-κB and reduce the expression of its target genes.
Another proposed mechanism is the inhibition of the RANKL/RANK signaling pathway, which is involved in osteoclastogenesis, the process by which bone-resorbing cells are formed. This compound has been found to inhibit osteoclast formation and reduce bone resorption in animal models of osteoporosis.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer activities, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This effect may contribute to the anti-cancer activity of this compound by reducing the blood supply to tumors.
This compound has also been found to inhibit the activity of MMPs, or matrix metalloproteinases, which are enzymes that play a key role in tissue remodeling and cancer invasion and metastasis. Inhibition of MMP activity may contribute to the anti-cancer activity of this compound by reducing the ability of cancer cells to invade and metastasize.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide in lab experiments is its broad range of activities. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-osteoclastic activities, making it a useful compound for studying various diseases and pathways.
However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce apoptosis in normal cells as well as cancer cells, raising concerns about its potential side effects. Additionally, the optimal dosage and administration of this compound for therapeutic use have not been fully established.

Future Directions

There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide. One area of research is the development of more potent and selective analogs of this compound. Studies have shown that small modifications to the structure of this compound can significantly affect its activity, suggesting that there may be room for optimization.
Another area of research is the investigation of the potential use of this compound in combination with other drugs. Studies have shown that this compound can enhance the activity of other anti-cancer drugs, suggesting that it may have synergistic effects when used in combination.
Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. This information will be critical for the development of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide involves several steps, including the preparation of the key intermediate, 7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazine-3-carboxylic acid, which is then coupled with 4-chloro-2-methylaniline to form this compound. The synthesis of this compound has been reported in several research articles, including a study by Kim et al. (2007), which describes a simple and efficient method for the synthesis of this compound.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research is the anti-cancer activity of this compound. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, prostate cancer, and osteosarcoma. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research is the anti-inflammatory activity of this compound. Inflammation is a key component of many diseases, including arthritis and osteoporosis. This compound has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of these diseases.

Properties

Molecular Formula

C19H19ClN4O2S

Molecular Weight

402.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide

InChI

InChI=1S/C19H19ClN4O2S/c1-10-3-5-13-15(7-10)27-18-17(13)19(26)24(23-22-18)9-16(25)21-14-6-4-12(20)8-11(14)2/h4,6,8,10H,3,5,7,9H2,1-2H3,(H,21,25)

InChI Key

XQNVKKJZXNAWGY-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Cl)C

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Cl)C

Origin of Product

United States

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